3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed as a potential treatment for Alzheimer's disease. This compound has been shown to inhibit the activity of beta-secretase 1 (BACE1), an enzyme that is involved in the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
作用机制
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a selective inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to produce amyloid beta peptides. By inhibiting BACE1 activity, 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide reduces the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to reduce the levels of amyloid beta peptides in the brain and cerebrospinal fluid of preclinical models and patients with Alzheimer's disease, respectively. This compound has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is that it is a selective inhibitor of BACE1, which reduces the risk of off-target effects. However, one limitation of this compound is that it has poor blood-brain barrier penetration, which may limit its effectiveness in treating Alzheimer's disease.
未来方向
There are several potential future directions for the development of BACE1 inhibitors like 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One direction is the development of compounds with improved blood-brain barrier penetration, which may increase the effectiveness of these compounds in treating Alzheimer's disease. Another direction is the development of combination therapies that target multiple pathways involved in the pathogenesis of Alzheimer's disease, which may have greater efficacy than single-target therapies. Finally, the identification of new targets and pathways involved in the pathogenesis of Alzheimer's disease may lead to the development of novel therapies that complement or enhance the effects of BACE1 inhibitors like 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.
合成方法
The synthesis of 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthol in the presence of a base. The resulting intermediate is then reacted with an amine to form the final product. The synthesis of 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been described in detail in several publications.
科学研究应用
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to reduce the levels of amyloid beta peptides in the brain. This compound has also been evaluated in several clinical trials, where it has demonstrated promising results in terms of its ability to reduce amyloid beta levels in the cerebrospinal fluid of patients with Alzheimer's disease.
属性
IUPAC Name |
3,4-dichloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-9-8-12(10-15(14)19)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h3,5,7-10H,1-2,4,6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMFNJUHJJDBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。